molecular formula C12H14N4O4S B2709815 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2097889-93-3

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2709815
CAS No.: 2097889-93-3
M. Wt: 310.33
InChI Key: AAMLPOYASNVUPQ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a sulfonamide group. The sulfonamide nitrogen is connected to an ethyl group bearing a 1,2,3-triazole moiety.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-21(18,15-5-6-16-13-3-4-14-16)10-1-2-11-12(9-10)20-8-7-19-11/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMLPOYASNVUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Structure and Synthesis

The compound features a triazole ring , a benzo[b][1,4]dioxine moiety , and a sulfonamide group . The triazole ring is known for its ability to form stable interactions with biological targets, while the sulfonamide group often contributes to antibacterial properties.

Synthesis

The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
  • Attachment of the Benzo[b][1,4]dioxine moiety : This can be done via nucleophilic substitution reactions.
  • Incorporation of the Sulfonamide Group : Often involves reacting an amine with a sulfonyl chloride.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

CompoundTarget BacteriaMIC (µg/mL)Reference
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-...E. coli4
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-...S. aureus0.5

Anticancer Activity

The compound has also been evaluated for anticancer properties. Similar triazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives with a triazole core have shown IC50 values in the low micromolar range against liver cancer cells (HEPG2) .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazole ring may interact with metal ions in active sites of enzymes such as DNA gyrase or other targets involved in cell replication and metabolism.
  • Disruption of Protein Interactions : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-... exhibited potent activity against multidrug-resistant strains of E. coli, with MIC values significantly lower than traditional antibiotics .
    "Compounds derived from 1,2,4-triazoles showed high inhibitory efficacy towards both Gram-positive and Gram-negative bacteria" .
  • Anticancer Properties : Another research highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation. One derivative showed an IC50 value of 0.81 μM against HEPG2 cells .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is its role as an enzyme inhibitor. Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as:

  • α-glucosidase : Inhibitors targeting this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion and absorption.
  • Acetylcholinesterase : Compounds that inhibit this enzyme are beneficial in treating Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Antimicrobial Activity

The triazole moiety present in the compound contributes to its antimicrobial properties. Studies have indicated that compounds containing triazole rings can exhibit activity against various bacterial and fungal strains. For example, a series of benzenesulfonamide derivatives demonstrated promising antimicrobial effects through structure-activity relationship studies .

Therapeutic Implications

The therapeutic potential of this compound extends to several areas:

  • Antidiabetic Agents : By inhibiting α-glucosidase, these compounds can help manage blood sugar levels in diabetic patients.
  • Neuroprotective Agents : The ability to inhibit acetylcholinesterase positions these compounds as candidates for treating neurodegenerative diseases like Alzheimer’s.
  • Antimicrobial Treatments : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.

Case Studies

The following table summarizes significant findings from recent studies involving this compound and its derivatives:

Study ReferenceCompound TestedBiological ActivityFindings
Triazole Derivativesα-glucosidase InhibitionShowed IC50 values indicating effective inhibition for diabetes management.
Sulfonamide DerivativesAntimicrobial ActivityExhibited significant activity against several bacterial strains with low MIC values.
Benzodioxin DerivativesAcetylcholinesterase InhibitionDemonstrated potential for neuroprotection with promising in vitro results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Benzodioxane Cores

Compound 73 : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Structural Differences: Replaces the triazole-ethyl group with a pyridinyl-thiophene-isoindolinone substituent.
  • Synthesis : Achieved via reaction of amine 78 with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (78% yield) .
  • Application: Inhibits perforin-mediated lysis, suggesting a role in immunomodulation.
Compound 4f : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Structural Differences : Bis-sulfonamide with a spirocyclic isoxazoline ring.
  • Physical Properties : Higher melting point (191–193°C) due to rigid spiro structure .
  • Synthesis : Lower yields (36–61%) compared to Compound 73, highlighting synthetic challenges with complex architectures .

Benzodioxane Carboxylate Esters

Compounds 4a–4u : (E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • Structural Differences : Carboxylate ester replaces sulfonamide; imidazole and styryl groups enhance π-π stacking.
  • Synthesis : Uses 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl chloride (6) with amines, promoted by triethylamine .
  • Application : Likely pesticidal or antimicrobial, given nitro and styryl motifs .

Sulfonylurea Herbicides

Triflusulfuron Methyl, Ethametsulfuron Methyl
  • Structural Differences : Triazine rings instead of triazole; methyl ester substituents.
  • Application : Target plant acetolactate synthase (ALS), unlike the triazole-containing compound, which may interact with mammalian enzymes .

Benzodioxane-Containing Amines and Heterocycles

Compounds 16–24 : Dibenzylamines and indole derivatives (e.g., 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine)
  • Structural Differences : Benzylamine or indole moieties replace sulfonamide-triazole.
  • Application : Antiviral activity against Venezuelan Equine Encephalitis Virus (VEEV) .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Yield Application
Target Compound Benzodioxane-sulfonamide Ethyl-1,2,3-triazole Not reported Hypothesized enzyme inhibition
Compound 73 Benzodioxane-sulfonamide Pyridinyl-thiophene-isoindolinone 78% Perforin inhibition
Compound 4f Bis-sulfonamide Spirocyclic isoxazoline 36–61% Undisclosed
Compounds 4a–4u Benzodioxane-carboxylate Nitro-styryl-imidazole High yield Pesticidal/antimicrobial
Triflusulfuron Methyl Sulfonylurea Triazine-methyl ester Not reported Herbicide
Compound 16 Benzodioxane-amine Methoxybenzyl Not reported Antiviral (VEEV)

Key Research Findings

  • Triazole vs.
  • Spirocyclic Complexity : Compound 4f’s spiro structure increases rigidity and melting point but complicates synthesis .

Q & A

Q. What are the established synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzodioxine core. A common approach is sulfonamide formation via reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10, room temperature) . Subsequent coupling of the triazole moiety can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, alkylation of the triazole-containing ethyl group may require anhydrous solvents (e.g., DCM or dioxane) and catalysts like triethylamine .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For instance, aromatic protons in the benzodioxine ring appear as doublets (δ 6.8–7.3 ppm), while triazole protons resonate near δ 7.3–8.2 ppm .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1320–1160 cm⁻¹, and triazole C=N bonds near 1600 cm⁻¹ .
  • Mass Spectrometry (ESI/MS) : To verify molecular weight (e.g., m/z 388.1 [M+H]⁺ for related analogs) .
  • Elemental Analysis (CHN) : Validates purity and stoichiometry .

Q. What structural features influence the compound’s reactivity and stability?

  • Methodological Answer :
  • The sulfonamide group enhances hydrogen-bonding potential, affecting solubility and target binding .
  • The triazole ring provides rigidity and π-π stacking interactions, influencing metabolic stability .
  • The benzodioxine moiety contributes to lipophilicity and electronic effects, which can be modified via substituents (e.g., halogens, methyl groups) to tune reactivity .

Advanced Research Questions

Q. How can synthesis yields be optimized for scaled-up production?

  • Methodological Answer :
  • Reaction Conditions : Increase equivalents of sulfonyl chloride (e.g., 1.2–1.5 equiv.) to drive sulfonamide formation to completion .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates .
  • Purification : Employ column chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexanes) to isolate high-purity products .
  • Solvent Selection : Anhydrous dioxane or DCM minimizes side reactions during triazole coupling .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation (e.g., benzene-hexane mixtures) .

Q. What computational strategies predict biological activity or target interactions?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or CDK9) based on triazole and sulfonamide pharmacophores .
  • QSAR Models : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in and .
  • MD Simulations : Assess binding stability (e.g., 100-ns trajectories) to identify critical residues for inhibition .

Q. How to design SAR studies for this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with substituents on the benzodioxine (e.g., -Cl, -NO₂, -OCH₃) and triazole (e.g., alkyl, aryl groups) .
  • Biological Assays : Test enzyme inhibition (e.g., acetylcholinesterase IC₅₀ via Ellman’s method) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
  • Crystallographic Studies : Resolve co-crystal structures with targets to guide rational design .

Q. What experimental designs assess stability under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • HPLC Monitoring : Use C18 columns (UV detection at 254 nm) to track degradation products .
  • Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds (e.g., m.p. 191–193°C for related sulfonamides) .

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